molecular formula C7H6BrN3 B6262056 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1563177-30-9

5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Cat. No. B6262056
CAS RN: 1563177-30-9
M. Wt: 212
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, also known as 5-bromo-2-methylpyrazolo[4,3-b]pyridine, is an organic compound belonging to the pyrazolo[4,3-b]pyridine family. It is a colorless, crystalline solid that is soluble in polar organic solvents. 5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a versatile building block used in the synthesis of a variety of organic compounds, and has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has been studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of a variety of compounds, including pyrazolo[4,3-b]pyridine derivatives, which have been studied as potential inhibitors of the enzyme aromatase. In addition, 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine has been used in the synthesis of new anticonvulsant compounds, as well as in the synthesis of novel compounds with potential anti-cancer activity.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In addition, 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme aromatase, and has been studied as a potential inhibitor of the enzyme cyclooxygenase-2. In addition, 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine has been studied for its potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is relatively stable, making it suitable for use in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water, and the fact that it is potentially toxic and should be handled with caution.

Future Directions

The potential applications of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Some potential future directions for research include the development of new pyrazolo[4,3-b]pyridine derivatives with improved potency and selectivity; the exploration of the compound’s potential anti-cancer activity; and the development of novel compounds with potential anti-inflammatory properties. In addition, further research is needed to investigate the compound’s potential applications in the treatment of neurological disorders.

Synthesis Methods

5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can be synthesized by the reaction of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethylpyridine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine involves the reaction of 2-methyl-3-oxobutanoic acid ethyl ester with hydrazine hydrate to form 2-methyl-2H-pyrazol-3-one. This intermediate is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form the final product.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid ethyl ester", "hydrazine hydrate", "2-bromo-3-pyridinecarboxaldehyde" ], "Reaction": [ "Step 1: React 2-methyl-3-oxobutanoic acid ethyl ester with hydrazine hydrate in ethanol to form 2-methyl-2H-pyrazol-3-one.", "Step 2: React 2-methyl-2H-pyrazol-3-one with 2-bromo-3-pyridinecarboxaldehyde in ethanol to form 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine." ] }

CAS RN

1563177-30-9

Product Name

5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.